[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Overview
Description
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone typically involves multiple steps. One common route starts with the nitration of phenylpiperazine to introduce the nitro group. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The final step involves the coupling of the nitrophenylpiperazine with the triazole moiety under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Introduction of carboxylic acid or aldehyde groups.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of both the piperazine and triazole rings makes it a candidate for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The nitrophenyl group can be modified to enhance the compound’s activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of [4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the triazole ring can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-3-yl)methanone: Similar structure but with a different position of the triazole ring.
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,3-triazol-5-yl)methanone: Another isomer with a different triazole ring.
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,3-triazol-3-yl)methanone: Similar to the previous compound but with a different position of the triazole ring.
Uniqueness
The uniqueness of [4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and material science.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c20-13(12-14-9-15-16-12)18-7-5-17(6-8-18)10-1-3-11(4-2-10)19(21)22/h1-4,9H,5-8H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPUSYJGUWMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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